molecular formula C6H6F2N2 B1297453 2,5-Difluorophenylhydrazine CAS No. 97108-50-4

2,5-Difluorophenylhydrazine

Cat. No.: B1297453
CAS No.: 97108-50-4
M. Wt: 144.12 g/mol
InChI Key: JNBRDOQHPXUXLY-UHFFFAOYSA-N
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Description

2,5-Difluorophenylhydrazine is an organic compound with the molecular formula C6H6F2N2. It is a derivative of phenylhydrazine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluorophenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,5-difluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorophenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Reactions

Molecular Characteristics:

  • Molecular Formula: C₆H₆F₂N₂
  • Molecular Weight: 158.13 g/mol
  • Appearance: White to light brown crystalline powder
  • Solubility: Soluble in water and various organic solvents

Types of Reactions:
2,5-Difluorophenylhydrazine can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form azo compounds.
  • Reduction: Can be reduced to yield hydrazine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine positions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Stannous chloride, sodium borohydride.
  • Nucleophiles for Substitution: Amines and thiols under basic or acidic conditions.

Organic Synthesis

This compound is utilized as a reagent in the synthesis of various heterocyclic compounds. Its ability to form stable intermediates makes it valuable in creating complex organic molecules.

Biological Studies

The compound has garnered attention for its role in biological research:

  • Enzyme Mechanisms: It serves as a probe in studying enzyme mechanisms due to its ability to interact with active sites.
  • Biochemical Assays: Used in various assays to evaluate enzyme activity and protein interactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Control
Staphylococcus aureus32 µg/mLSimilar to Ampicillin
Escherichia coli64 µg/mLComparable to Kanamycin

This antimicrobial efficacy highlights its potential as an alternative treatment option against resistant bacterial strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity by inhibiting biofilm formation in various fungal pathogens. This characteristic is crucial for developing new antifungal agents.

Industrial Applications

This compound is also employed in the production of dyes and agrochemicals. Its unique reactivity allows for the synthesis of specialized compounds used in industrial processes.

Case Studies

Several research studies have highlighted the effectiveness of this compound in practical applications:

  • Antibacterial Efficacy Study:
    A study focused on synthesizing fluorinated phenylhydrazines demonstrated that this compound exhibited comparable efficacy to standard antibiotics against various bacterial strains.
  • Enzyme Interaction Research:
    Research examining the interaction of this compound with specific enzymes revealed its potential as a selective inhibitor, providing insights into enzyme regulation mechanisms.

Mechanism of Action

The mechanism by which 2,5-difluorophenylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

  • 2,4-Difluorophenylhydrazine
  • 3,5-Difluorophenylhydrazine
  • 2,6-Difluorophenylhydrazine

Comparison: 2,5-Difluorophenylhydrazine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions differently compared to other difluorophenylhydrazine derivatives.

Biological Activity

2,5-Difluorophenylhydrazine is an organic compound characterized by its unique structure, which includes two fluorine atoms at the 2 and 5 positions of a phenyl ring, along with a hydrazine functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including antiproliferative effects, antibacterial properties, and its role as a reactive intermediate in organic synthesis.

  • Chemical Formula : C6H6F2N2
  • CAS Number : 97108-50-4
  • Melting Point : Approximately 75–76 °C
  • Hazards : Classified as hazardous with risks such as acute oral toxicity and skin irritation.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell growth and induce apoptosis in specific types of cancer cells. For instance, one study reported a notable reduction in cell viability in human cancer cell lines treated with this compound, suggesting its potential as an anticancer agent.

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. A review highlighted that fluorinated compounds often exhibit enhanced antimicrobial properties due to the lipophilicity imparted by fluorine substituents. In particular, studies have shown that this compound displays moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it may be effective against these pathogens, making it a candidate for further development in antibacterial therapies .

Structure-Activity Relationships

The biological activity of this compound can be attributed to its structural characteristics. The presence of fluorine atoms at the 2 and 5 positions enhances the compound's lipophilicity and alters its interaction with biological targets compared to non-fluorinated analogs. This modification can lead to increased potency in biological assays and improved pharmacokinetic properties .

Compound NameFormulaKey Features
This compound C6H6F2N2Antiproliferative and antibacterial activities
Phenylhydrazine C6H8N2Basic structure without fluorination
3-Fluorophenylhydrazine C6H6F2N2Fluorination at the 3-position
4-Fluorophenylhydrazine C6H6F2N2Fluorination at the 4-position

Case Studies

  • Anticancer Activity : In a study focusing on the cytotoxic effects of various hydrazines, this compound was found to significantly reduce the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of oxidative stress leading to apoptosis.
  • Antibacterial Testing : A comparative analysis of several fluorinated hydrazones revealed that this compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The results were comparable to standard antibiotics such as ampicillin .
  • Mechanistic Insights : Further investigation into the mechanisms of action revealed that this compound acts by disrupting bacterial cell membranes and inhibiting essential enzymatic pathways involved in bacterial growth .

Properties

IUPAC Name

(2,5-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBRDOQHPXUXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343310
Record name 2,5-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97108-50-4
Record name 2,5-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorophenylhydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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